molecular formula C5H11NO3S B2545412 (1-Methanesulfonylazetidin-3-yl)methanol CAS No. 1486724-72-4

(1-Methanesulfonylazetidin-3-yl)methanol

Cat. No.: B2545412
CAS No.: 1486724-72-4
M. Wt: 165.21
InChI Key: LVCKHLVESYMEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methanesulfonylazetidin-3-yl)methanol is a chemical compound with the molecular formula C5H11NO3S It is characterized by the presence of an azetidine ring, a methanesulfonyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylazetidin-3-yl)methanol typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylazetidin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyl group produces a thiol.

Scientific Research Applications

(1-Methanesulfonylazetidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring may also play a role in the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methanesulfonylazetidin-3-yl)amine
  • (1-Methanesulfonylazetidin-3-yl)thiol
  • (1-Methanesulfonylazetidin-3-yl)carboxylic acid

Uniqueness

(1-Methanesulfonylazetidin-3-yl)methanol is unique due to the presence of both a methanesulfonyl group and a hydroxymethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1-methylsulfonylazetidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(8,9)6-2-5(3-6)4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCKHLVESYMEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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